Home > Products > Inhibitors/Agonists P253 > Dimethylcurcumin
Dimethylcurcumin - 52328-98-0

Dimethylcurcumin

Catalog Number: EVT-260180
CAS Number: 52328-98-0
Molecular Formula: C23H24O6
Molecular Weight: 396.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ASC-J9, also known as Dimethylcurcumin, is a synthetic analogue of curcumin, a natural polyphenol derived from the turmeric plant (Curcuma longa). [] Dimethylcurcumin belongs to the curcuminoid family, a group of compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. [, ] In scientific research, Dimethylcurcumin has gained significant attention as a potential therapeutic agent for various diseases, particularly those associated with the androgen receptor (AR). []

Curcumin

Relevance: Curcumin is a structurally similar compound to Dimethylcurcumin (ASC-J9), differing only in the methylation of the phenolic hydroxyl groups. ASC-J9, with its two methoxy groups replacing the hydroxyl groups, demonstrates improved bioavailability and enhanced anticancer activities compared to Curcumin [, , ]. Both compounds exhibit inhibitory effects on rat liver glutathione S-transferases activity []. Notably, both are capable of binding to human CB1 cannabinoid receptors with nanomolar affinities, suggesting potential as non-toxic therapeutics for obesity and drug dependence [].

Bisdimethylcurcumin (BDMC)

Relevance: BDMC shares structural similarities with Dimethylcurcumin (ASC-J9), both being methylated derivatives of curcumin. The bioavailability of BDMC, along with curcumin and dimethylcurcumin, is enhanced when consumed as fresh or powdered turmeric, suggesting a potential matrix effect [].

1,7-bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one

Cryptotanshinone

Relevance: While structurally different from Dimethylcurcumin (ASC-J9), Cryptotanshinone shares a similar mechanism of action in suppressing prostate cancer metastasis by downregulating MMP9 expression [, , ].

Casodex/Bicalutamide

Relevance: Casodex and Dimethylcurcumin (ASC-J9) both target the androgen receptor (AR) but through different mechanisms. Casodex acts as an AR antagonist, competing with androgens for binding, while ASC-J9 promotes AR degradation. While both initially suppress prostate cancer growth, Casodex can enhance prostate cancer metastasis via modulation of TGF-β1/Smad3/MMP9 signaling, whereas ASC-J9 suppresses metastasis [, , , ]. Furthermore, Casodex and ASC-J9 exhibit different effects on blood pressure regulation in male spontaneously hypertensive rats. While both reduce blood pressure, the reduction is more pronounced with ASC-J9, suggesting that nuclear AR plays a greater role in chronic blood pressure control than membrane-bound AR [].

MDV3100/Enzalutamide

Relevance: Similar to Casodex, MDV3100/Enzalutamide differs from Dimethylcurcumin (ASC-J9) in its mechanism of action. It acts as a potent AR antagonist, blocking androgen binding, whereas ASC-J9 promotes AR degradation. Both MDV3100 and Casodex can paradoxically enhance prostate cancer metastasis, highlighting the potential advantages of targeting AR degradation over androgen binding [, , , ]. Interestingly, clinical studies have shown that the overall survival rate of patients receiving Enzalutamide after docetaxel chemotherapy is significantly lower than in those who did not receive prior docetaxel, indicating a potential negative impact of docetaxel on subsequent Enzalutamide treatment. This finding is in contrast to the effects of ASC-J9, which has shown promising results in suppressing prostate cancer growth in docetaxel-resistant models [].

Ferulic Acid

Relevance: Like curcumin and Dimethylcurcumin (ASC-J9), Ferulic Acid shows inhibitory effects on rat liver glutathione S-transferases activity [].

Indomethacin

Relevance: Indomethacin, similar to curcumin and Dimethylcurcumin (ASC-J9), shows inhibitory effects on rat liver glutathione S-transferases activity [].

Vanillin

Relevance: Vanillin, a degradation product of curcumin, along with Dimethylcurcumin (ASC-J9) and other methoxyphenyl derivatives, displays inhibitory effects on rat liver glutathione S-transferases activity [].

Ethyl-p-methoxycinnamate

Relevance: As a methoxyphenyl derivative, Ethyl-p-methoxycinnamate exhibits inhibitory effects on rat liver glutathione S-transferases activity, similar to curcumin and Dimethylcurcumin (ASC-J9) [].

Source and Classification

Dimethylcurcumin is classified as a synthetic curcuminoid. Natural curcumin is derived from the rhizomes of the Curcuma longa plant, while dimethylcurcumin is synthesized to improve certain pharmacological properties. This compound falls under the category of phenolic compounds known for their antioxidant and anti-inflammatory effects .

Synthesis Analysis

The synthesis of 4,4-Dimethylcurcumin involves several steps aimed at modifying the structure of natural curcumin to enhance its solubility and biological activity.

  1. Initial Reaction: The process begins with the reaction of commercially available Boc-L-valine with 2-aminoethanol in the presence of a coupling agent such as HOTT (N,N,N′,N′-tetramethyl-S-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate) and triethylamine. This step yields an amide product with an 82% yield.
  2. Formation of Intermediate: The amide product is then treated with 4-nitrophenyl chloroformate and N,N-diisopropylethylamine to form a carbamate intermediate in an 87% yield.
  3. Final Coupling: The carbamate intermediate is coupled with deprotonated dimethylcurcumin formed in situ using cesium carbonate. This reaction typically requires controlled conditions and yields the final compound after purification processes such as silica gel chromatography .
Molecular Structure Analysis

The molecular structure of dimethylcurcumin can be described by its chemical formula C19H20O5C_{19}H_{20}O_5. The compound features:

  • Phenolic Rings: Two aromatic rings that contribute to its antioxidant properties.
  • Alkyl Substituents: The presence of two methyl groups at the 4-position enhances lipophilicity.
  • Carbonyl Groups: These are crucial for its interaction with biological targets.

The structural modifications compared to natural curcumin are significant as they influence both solubility and biological activity. Dimethylcurcumin exhibits improved stability under physiological conditions due to these modifications .

Chemical Reactions Analysis

Dimethylcurcumin participates in various chemical reactions that are crucial for its pharmacological activities:

  1. Antioxidant Activity: It can scavenge free radicals due to its phenolic nature, which helps in reducing oxidative stress.
  2. Interaction with Biological Targets: Dimethylcurcumin has been shown to enhance androgen receptor degradation, which is particularly relevant in the context of prostate cancer treatment.
  3. Formulation Reactions: In drug delivery systems, dimethylcurcumin can be encapsulated within nanocarriers like micelles or nanoparticles to improve its solubility and bioavailability .
Mechanism of Action

The mechanism of action for dimethylcurcumin primarily involves:

  • Inhibition of Cancer Cell Proliferation: It induces apoptosis in cancer cells through multiple pathways including modulation of signaling pathways related to cell survival.
  • Enhancement of Drug Delivery: When formulated with carriers, it improves cellular uptake due to increased solubility and targeted delivery mechanisms.
  • Interaction with Cellular Targets: Dimethylcurcumin's ability to bind to specific proteins and enzymes involved in cancer progression aids in its anticancer effects .
Physical and Chemical Properties Analysis

Dimethylcurcumin exhibits several notable physical and chemical properties:

Applications

The applications of dimethylcurcumin span various scientific fields:

  1. Anticancer Research: Its primary application lies in oncology, where it is studied for its potential to treat various types of cancer through different mechanisms including apoptosis induction and inhibition of metastasis.
  2. Drug Formulation Development: Researchers are exploring nanocarrier systems that incorporate dimethylcurcumin to enhance drug delivery efficiency and minimize side effects associated with traditional chemotherapy.
  3. Nutraceuticals: Due to its bioactive properties, dimethylcurcumin is also investigated for use in dietary supplements aimed at promoting health and preventing disease through antioxidant mechanisms .
Molecular Mechanisms of Androgen Receptor Modulation

Androgen Receptor Degradation Pathways Induced by Dimethylcurcumin

Dimethylcurcumin (ASC-J9®) uniquely targets androgen receptor (AR) stability through proteasome-mediated degradation, distinguishing it from classical AR antagonists. The compound disrupts intramolecular interactions between the AR's N-terminal domain (NTD) and ligand-binding domain (LBD), preventing the conformational stability required for receptor function [1] [6]. This disruption facilitates AR polyubiquitination by E3 ubiquitin ligases such as MDM2 and CHIP, which tag the receptor for proteasomal destruction [6] [9]. Key to this mechanism is ASC-J9®'s ability to dissociate AR from heat shock proteins (HSPs), particularly HSP90, which normally stabilizes the receptor's ligand-binding conformation [1] [9]. In vivo studies using castration-resistant CWR22Rv1 xenografts demonstrate that ASC-J9® formulated in FDA-approved solvents reduces tumor growth by >60% through AR degradation [1].

Table 1: Key Molecular Interactions in Dimethylcurcumin-Induced AR Degradation

Target ProteinInteraction TypeBiological ConsequenceExperimental Evidence
HSP90DisplacementLoss of AR structural stabilityCo-immunoprecipitation in LNCaP cells [1]
MDM2RecruitmentAR ubiquitinationUbiquitination assays in C4-2 cells [6]
NTD-LBD interfaceDisruptionImpaired AR dimerizationBimolecular fluorescence complementation [5]
CHIP E3 ligaseActivationEnhanced AR degradationCRISPR knockout models [9]

Selective Androgen Receptor Degrader (SARD) Activity in Prostate Cancer Cells

As a prototypical Selective Androgen Receptor Degrader (SARD), dimethylcurcumin exhibits broad-spectrum efficacy against diverse AR isoforms, including full-length AR and splice variants (e.g., AR-V7) prevalent in castration-resistant prostate cancer (CRPC) [3] [9]. Unlike conventional antiandrogens (e.g., enzalutamide), ASC-J9® reduces AR protein levels by 70–90% in CRPC cell lines (LNCaP, C4-2, VCaP) within 24 hours, correlating with dose-dependent suppression of proliferation (IC₅₀: 5–20 μM) [1] [3]. This degradation occurs selectively in prostate tissue without systemic androgen deprivation, sparing normal androgen functions [8] [9]. Crucially, ASC-J9® reverses therapy resistance by degrading the F876L mutant AR that confers resistance to enzalutamide, and synergizes with docetaxel by suppressing chemotherapy-induced AR upregulation [9].

Table 2: Anticancer Effects of Dimethylcurcumin Across Prostate Cancer Models

Cell Line/ModelAR VariantASC-J9® EffectKey Molecular Changes
LNCaPFull-length (T877A mutant)80% AR degradation↓ PSA, ↓ E2F1 [1]
CWR22Rv1AR-V7 splice variant75% AR degradation↓ c-MYC, ↑ differentiation markers [5]
Enzalutamide-resistantF876L mutantRestored sensitivityAbrogated AR nuclear translocation [9]
Docetaxel-treated CRPCFull-lengthSynergistic growth inhibitionSuppressed AR/p62 axis [9]

Transcriptional Regulation of AR-Targeted Genes

Dimethylcurcumin exerts biphasic transcriptional control over androgen-responsive genes, modulating both proliferative and differentiation pathways. At low androgen levels, ASC-J9® suppresses E2F targets (e.g., FOXM1) and c-MYC networks that drive cell cycle progression, while simultaneously upregulating tumor suppressors like p21 [5] [6]. RNA-seq analyses reveal that ASC-J9® represses >80% of AR-dependent transcription by altering co-regulator dynamics: It disrupts p160 coactivator (SRC-3) recruitment to AR response elements and enhances corepressor (NCoR) occupancy [6]. Additionally, dimethylcurcumin inhibits non-genomic AR signaling by blocking mTOR activation, which is independent of AR's nuclear translocation [5]. At high doses, ASC-J9® promotes a differentiation-associated transcriptome via AR dimerization, which suppresses proliferative genes while inducing tumor-suppressive programs [5]. Chromatin remodeling further contributes to this regulation, as ASC-J9® reduces chromatin accessibility at AR binding sites in LNCaP cells [5].

Table 3: Transcriptional Networks Modulated by Dimethylcurcumin

Gene CategoryRepresentative GenesRegulation by ASC-J9®Functional Outcome
Proliferation driversE2F1, FOXM1, CDC20DownregulationG₂/M cell cycle arrest [5]
Androgen metabolismKLK3 (PSA), TMPRSS2DownregulationLoss of AR-dependent identity [6]
Tumor suppressorsp21, p27, BTG2UpregulationGrowth inhibition [6]
Inflammatory mediatorsSTAT3, NF-κB targetsDownregulationReduced invasion/metastasis [6]

Proteasome-Dependent Degradation Mechanisms

The ubiquitin-proteasome system is indispensable for dimethylcurcumin's AR degradation activity. ASC-J9® enhances K48-linked polyubiquitination of AR, which directs it to the 26S proteasome for processive degradation [6] [9]. This modification requires the E2-E3 ubiquitin ligase cascade, with CHIP (C-terminus of HSP70-interacting protein) identified as the primary E3 ligase responsible for ASC-J9®-induced ubiquitination [9]. Chemical inhibition of the proteasome (e.g., MG132) completely abolishes ASC-J9®'s effects on AR turnover, confirming the proteasome dependency [6]. ASC-J9® also exploits ligand-binding domain vulnerabilities by inducing misfolding of the AR LBD, which exposes degron motifs recognized by E3 ligases [9]. In vivo, this mechanism remains effective even in CRPC tumors with altered AR stoichiometry, as demonstrated by >50% AR reduction in xenograft models using FDA-approved ASC-J9® formulations [1].

Table 4: Proteasomal Degradation Machinery in Dimethylcurcumin Action

Degradation ComponentRole in AR DegradationModulation by ASC-J9®
26S ProteasomeExecutes AR proteolysisRequired for efficacy (blocked by MG132) [6]
CHIP E3 Ubiquitin LigaseCatalyzes AR ubiquitinationDirectly recruited to AR complex [9]
MDM2 E3 Ubiquitin LigaseAlternative AR ubiquitinationEnhanced AR-MDM2 interaction [6]
Ubiquitin (K48 linkage)Tags AR for degradationIncreased polyubiquitin chain formation [9]
HSP70/CHIP ComplexRecognizes misfolded AR LBDStabilized by ASC-J9®-induced LBD unfolding [9]

Properties

CAS Number

52328-98-0

Product Name

Dimethylcurcumin

IUPAC Name

1,7-bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one

Molecular Formula

C23H24O6

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-15,24H,1-4H3

InChI Key

ZMGUKFHHNQMKJI-UHFFFAOYSA-N

SMILES

O=C(/C=C(O)/C=C/C1=CC=C(OC)C(OC)=C1)/C=C/C2=CC=C(OC)C(OC)=C2

Solubility

Soluble in DMSO, not in water

Synonyms

ASC-J9; ASC J9; GO-Y025; GO-Y 025; GO Y025; Dimethylcurcumin.

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)OC)OC)O)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=CC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.